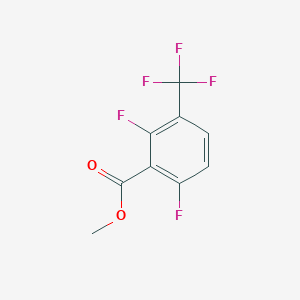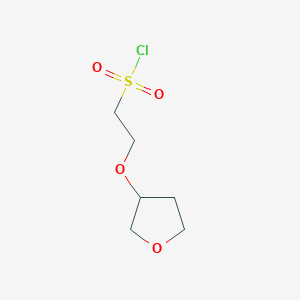
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound known for its diverse applications in scientific research. This molecule belongs to the class of pyrazoles and features a distinctive structure that includes dimethylamino and methoxy substituents on a pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically begins with the preparation of the pyrazole core. This is often achieved through a condensation reaction between hydrazine and a β-diketone. Subsequently, the pyrazole ring undergoes functionalization to introduce the dimethylamino and methoxy groups. These steps usually involve selective nucleophilic substitution and methylation reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing reaction conditions for higher yields and purity. Catalysts and solvents play crucial roles in enhancing the efficiency of these processes, while maintaining stringent controls on temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is known to participate in various chemical reactions, including:
Oxidation: : Under certain conditions, it can undergo oxidation, leading to the formation of oxygenated derivatives.
Reduction: : Reducing agents can convert it into amine or alcohol derivatives.
Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino and methoxy sites.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
Oxidation usually yields oxygenated compounds, while reduction produces amine or alcohol derivatives. Substitution reactions lead to a variety of substituted pyrazoles, depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide finds applications across several scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a ligand in studying protein-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may bind to the active sites of these targets, modulating their activity. The exact mechanism often involves complex pathways, including signal transduction and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(dimethylamino)phenyl)pyrazole: : Lacks the methoxy group but shares similar properties.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: : Missing the dimethylamino group.
N-(4-(dimethylamino)phenyl)-pyrazole-4-carboxamide: : Lacks the methoxy substituent.
Uniqueness
The presence of both dimethylamino and methoxy groups in N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide enhances its reactivity and binding affinity, distinguishing it from similar compounds. These features contribute to its versatility and efficacy in various applications.
How's that for a deep dive?
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-17(2)11-7-5-10(6-8-11)15-13(19)12-9-18(3)16-14(12)20-4/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECUIGXVLPBSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2990718.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2990726.png)
![1-(2,4-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2990729.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2990730.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)
![ethyl 4-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2990734.png)




